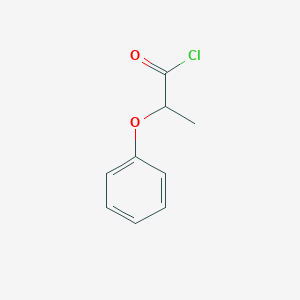

2-Phenoxypropionyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9825. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenoxypropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSSZTXPZHIYHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870477 | |

| Record name | Propanoyl chloride, 2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-35-0 | |

| Record name | 2-Phenoxypropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenoxypropanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenoxypropionyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoyl chloride, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoyl chloride, 2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxypropionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENOXYPROPANOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56X8A108HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenoxypropionyl Chloride: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenoxypropionyl chloride (CAS No: 122-35-0), a key acylating agent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document details its molecular structure, physicochemical properties, and established synthesis protocols.

Molecular Structure and Properties

This compound is a reactive organic compound with the molecular formula C₉H₉ClO₂.[1][2][3][4] Its structure consists of a phenoxy group and a chlorine atom attached to a propionyl backbone. The presence of the reactive acyl chloride group makes it a versatile reagent for introducing the 2-phenoxypropionyl moiety into various molecules.[5]

Molecular Weight: 184.62 g/mol [1][2][3][4]

Synonyms: α-Phenoxypropionyl chloride, 2-Phenoxypropanoyl chloride[1][3]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉ClO₂ | [1][2][3][4] |

| Molecular Weight | 184.62 g/mol | [1][2][3][4] |

| CAS Number | 122-35-0 | [1][2][3][4] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Density | 1.18 g/cm³ | [1][2] |

| Boiling Point | 237.5 - 246 °C at 760 mmHg | [1][2] |

| Flash Point | >100 °C | [1] |

| Vapor Pressure | 0.0447 mmHg at 25°C | [1] |

| InChI | InChI=1/C9H9ClO2/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3 | [1][2][6] |

Synthesis of this compound

The most common and efficient synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 2-phenoxypropionic acid, followed by its conversion to the acyl chloride.

Step 1: Synthesis of 2-Phenoxypropionic Acid

This step is typically achieved through a Williamson ether synthesis by reacting phenol with 2-chloropropionic acid in the presence of a strong base.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve sodium hydroxide (e.g., 214g) in water (e.g., 530ml).

-

Addition of Reactants: To this solution, add phenol (e.g., 200g) and 2-chloropropionic acid (e.g., 345g). The molar ratio of phenol to 2-chloropropionic acid is typically in the range of 1:1.2 to 1:1.5.[2] The molar ratio of phenol to the alkali base can range from 1:1.2 to 1:5.0.[2]

-

Reaction Conditions: Heat the mixture to 65°C and stir for approximately 6 hours.[2]

-

Workup: After the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 4.

-

Isolation: The resulting white solid precipitate, 2-phenoxypropionic acid, is then collected by filtration.[2]

Step 2: Synthesis of this compound

The synthesized 2-phenoxypropionic acid is then converted to this compound using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol:

-

Reaction Setup: In a reaction flask, suspend the dried 2-phenoxypropionic acid (e.g., 205g) in an inert organic solvent such as dichloromethane (e.g., 400ml).[2]

-

Addition of Chlorinating Agent: Slowly add thionyl chloride (e.g., 240g) to the suspension while stirring. The molar ratio of 2-phenoxypropionic acid to the acyl chlorinating agent is generally between 1:1.2 and 1:2.0.[2]

-

Reaction Conditions: Maintain the reaction temperature at 30°C and continue stirring for approximately 6 hours.[2]

-

Isolation and Purification: After the reaction is complete, remove the organic solvent under reduced pressure. The desired product, this compound, is then collected by distillation, typically gathering the fraction at 80°C.[2]

The overall synthesis pathway is illustrated in the diagram below.

Caption: Synthesis pathway of this compound.

Applications in Research and Development

This compound is a valuable building block in organic synthesis. Its primary application is as an acylating agent, enabling the introduction of the 2-phenoxypropionyl group into a wide range of molecules, including alcohols, amines, and thiols.[5] This reactivity makes it a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[5][7] The development of efficient and scalable synthesis protocols for this compound is therefore of significant interest to the chemical and pharmaceutical industries.

References

- 1. prepchem.com [prepchem.com]

- 2. CN107827734A - A kind of synthesis technique of 2 phenoxy group propionyl chloride - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. websites.umich.edu [websites.umich.edu]

- 7. US4173709A - Process for the preparation of dextrorotatory 2-phenoxypropionic acid derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-Phenoxypropionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-phenoxypropionyl chloride, a key intermediate in the production of various organic compounds, including herbicides and active pharmaceutical ingredients.[1] This document details the underlying chemical reactions, provides structured experimental protocols, and presents quantitative data to facilitate comparison between different synthetic routes.

Overview of Synthetic Pathways

The synthesis of this compound is predominantly achieved through a two-step process. The first step involves the formation of the intermediate, 2-phenoxypropionic acid, which is subsequently converted to the final product, this compound, through a chlorination reaction.

The primary pathways are:

-

Pathway 1: Synthesis of 2-phenoxypropionic acid via Williamson ether synthesis, followed by chlorination using thionyl chloride.

-

Pathway 2: Synthesis of 2-phenoxypropionic acid via Williamson ether synthesis, followed by chlorination using oxalyl chloride.

-

Other Chlorinating Agents: The use of other reagents such as phosgene or triphosgene for the chlorination step.

This guide will focus on the most common and well-documented methods involving thionyl chloride and oxalyl chloride.

Synthesis of the Intermediate: 2-Phenoxypropionic Acid

The formation of 2-phenoxypropionic acid is typically accomplished through a Williamson ether synthesis, reacting phenol with a 2-halopropionic acid derivative in the presence of a base.

Reaction Scheme

Caption: Synthesis of 2-Phenoxypropionic Acid.

Experimental Protocol

This protocol describes the synthesis of 2-phenoxypropionic acid from phenol and 2-chloropropionic acid.[2]

Materials:

-

Phenol

-

2-Chloropropionic acid

-

Sodium hydroxide (or potassium carbonate)

-

Water

-

Hydrochloric acid

-

Organic solvent (e.g., toluene)

Procedure:

-

In a reaction vessel, dissolve phenol and sodium hydroxide in water under stirring.

-

Slowly add 2-chloropropionic acid to the solution. The molar ratio of phenol to 2-chloropropionic acid is typically in the range of 1:1.2 to 1:1.5.[2]

-

Heat the reaction mixture to 60-70°C and maintain this temperature for 5-6 hours.[2]

-

After the reaction is complete, cool the mixture and acidify with hydrochloric acid to a faintly acidic pH.

-

The product, 2-phenoxypropionic acid, will precipitate as a white solid.

-

Filter the solid, wash with water, and dry.

Synthesis of this compound

The conversion of 2-phenoxypropionic acid to this compound is achieved by reacting the carboxylic acid with a suitable chlorinating agent.

Pathway 1: Chlorination with Thionyl Chloride

Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.[3]

References

Chemical reactivity of 2-phenoxypropionyl chloride

An In-depth Technical Guide to the Chemical Reactivity of 2-Phenoxypropionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 122-35-0) is a highly reactive acyl chloride derivative of 2-phenoxypropionic acid.[1][2] Its chemical structure features a reactive acyl chloride group attached to a phenoxypropionate moiety. This bifunctional nature makes it a crucial intermediate in organic synthesis.[3] It is particularly valuable in the pharmaceutical and agrochemical industries for introducing the 2-phenoxypropionyl group into target molecules, often serving as a key building block for herbicides, pesticides, and active pharmaceutical ingredients (APIs).[4][5] The high electrophilicity of the carbonyl carbon dictates its chemical behavior, making it highly susceptible to nucleophilic attack.[6][7]

Table 1: General and Identification Properties

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 2-phenoxypropanoyl chloride | [1] |

| Synonyms | 2-Phenoxypropionic acid chloride, alpha-Phenoxypropionyl chloride | [1] |

| CAS Number | 122-35-0 | [4] |

| Molecular Formula | C₉H₉ClO₂ | [2][4] |

| Molecular Weight | 184.62 g/mol | [4] |

| Appearance | Pale yellow oily liquid | [8] |

| Boiling Point | 106°C / 5 mmHg |[4] |

Core Chemical Reactivity: Nucleophilic Acyl Substitution

The primary mode of reactivity for this compound, like all acyl chlorides, is nucleophilic acyl substitution.[6] The carbonyl carbon is highly electron-deficient (electrophilic) due to the strong electron-withdrawing inductive effects of both the chlorine and oxygen atoms.[6][9] This significant partial positive charge makes it an excellent target for a wide array of nucleophiles (Nu:).

The reaction proceeds via a two-step addition-elimination mechanism.[10] First, the nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, and the chloride ion is expelled as a good leaving group, resulting in the substituted product.[10][11]

Caption: General mechanism of nucleophilic acyl substitution for this compound.

Key Reactions and Applications

This compound's reactivity makes it a versatile reagent for forming various functional groups.

Hydrolysis

In the presence of water, this compound readily undergoes hydrolysis to form 2-phenoxypropionic acid and hydrochloric acid.[6][12] This reaction is typically vigorous and is a primary consideration for handling and storage, which must be done under anhydrous conditions.[12][13]

Amidation (Reaction with Amines)

The reaction of this compound with ammonia, primary amines, or secondary amines is a highly efficient method for synthesizing amides.[3][14] This reaction is fundamental in the production of many pharmaceuticals and agrochemicals, such as the fungicide Zarilamid.[5][8] The reaction is rapid, often occurring at room temperature, and is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.[14][15][16]

Caption: A typical experimental workflow for the amidation of this compound.

Esterification (Reaction with Alcohols)

This compound reacts with alcohols or phenols in a process known as alcoholysis to yield the corresponding esters.[3][6] This reaction is often more efficient than Fischer esterification starting from the carboxylic acid.[6][17] The reaction is typically carried out in the presence of a base like pyridine to scavenge the generated HCl.

Friedel-Crafts Acylation

In the presence of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃), this compound can acylate aromatic rings.[18] This electrophilic aromatic substitution reaction attaches the 2-phenoxypropionyl group to an aromatic substrate, forming an aryl ketone.[19] The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[20] A stoichiometric amount of the Lewis acid is generally required because the product ketone complexes with the catalyst.[18][20]

Quantitative Data and Reaction Conditions

The following tables summarize quantitative data for the synthesis and key reactions of this compound, compiled from patent literature.

Table 2: Synthesis of this compound from 2-Phenoxypropionic Acid

| Chlorinating Agent | Catalyst | Solvent | Molar Ratio (Acid:Agent) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|---|

| Oxalyl Chloride | DMF | Toluene | 1:1.2 - 2.0 | 15 - 40 | 5 - 7 | ~60 (overall) | [8] |

| Thionyl Chloride | N/A | N/A | 1:1.2 - 2.0 | Not Specified | Not Specified | 97 | [8] |

| Phosgene | DMF | Ethylene Dichloride | 1:1.2 - 3.0 | 0 - 5, then reflux | Not Specified | 94.7 - 97.2 | [5] |

| Trichloromethyl-chloroformate | Pyridine | n-Hexane | 1:1.2 - 3.0 | 30 - 40, then reflux | ~2 | 96.5 |[5] |

Table 3: Amidation of 2-(2,4-dichlorophenoxy)propionyl chloride

| Amine | Base | Solvent | Temperature | Time | Yield (%) | Reference(s) |

|---|

| 2,3-dimethyl-2-aminobutyronitrile | Triethylamine | Chloroform | Room Temp. | 2 h | 75.2 |[5] |

Experimental Protocols

Protocol: Synthesis of this compound via Thionyl Chloride

This protocol is adapted from synthesis methodologies described in the literature.[8]

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a scrubbing system (to neutralize HCl and SO₂ byproducts).

-

Charging: Charge the flask with 2-phenoxypropionic acid.

-

Reagent Addition: Slowly add thionyl chloride (molar ratio of 1:1.2 to 1:2.0, acid:thionyl chloride) to the flask.

-

Reaction: Heat the mixture to reflux and maintain for a period sufficient to cease gas evolution, typically 2-4 hours.

-

Isolation: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation, collecting the appropriate fraction (e.g., ~106°C at 5 mmHg).[4]

Protocol: General Amidation using this compound (Schotten-Baumann Conditions)

This protocol is a generalized procedure based on standard organic synthesis methods.[15][16]

-

Setup: In a fume hood, dissolve the desired primary or secondary amine (1.0 eq.) and a tertiary amine base like triethylamine (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Addition: Add a solution of this compound (1.05 eq.) in the same solvent dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude amide product.

-

Purification: Purify the crude product by recrystallization or column chromatography as needed.

Caption: Workflow for the synthesis of this compound from its parent acid.

Safety and Handling

This compound is a reactive and corrosive compound.

-

Handling: It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

-

Moisture Sensitivity: As an acyl chloride, it reacts vigorously with water and moisture, releasing corrosive HCl gas.[12] All glassware and solvents must be anhydrous.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.[13]

-

Disposal: Dispose of the material through a licensed chemical destruction facility. Do not discharge into sewer systems.[13]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chembk.com [chembk.com]

- 3. a2bchem.com [a2bchem.com]

- 4. This compound [myskinrecipes.com]

- 5. CN1861559A - Preparation method of 2- (substituted phenoxy) propionyl chloride - Google Patents [patents.google.com]

- 6. 2-Methyl-2-(3-methylphenoxy)propanoyl chloride | 63294-13-3 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. CN107827734A - A kind of synthesis technique of 2 phenoxy group propionyl chloride - Google Patents [patents.google.com]

- 9. savemyexams.com [savemyexams.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. youtube.com [youtube.com]

- 12. echemi.com [echemi.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 16. Amide Synthesis [fishersci.co.uk]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Friedel-Crafts Acylation [organic-chemistry.org]

An In-depth Technical Guide to the Safe Handling of 2-Phenoxypropionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling procedures for 2-Phenoxypropionyl chloride, a chemical intermediate used in various research and development applications. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize the risk of exposure.

Chemical Identification and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | α-Phenoxypropionyl chloride, 2-Phenoxypropanoyl chloride |

| CAS Number | 122-35-0 |

| Molecular Formula | C9H9ClO2 |

| Molecular Weight | 184.62 g/mol [1][2] |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 106°C / 5 mmHg[2] |

| Density | 1.18 g/cm³[2][3] |

| Flash Point | >100°C[3] |

| Vapor Pressure | 0.0447 mmHg at 25°C[3] |

Hazard Identification and Classification

This compound is a corrosive substance that requires careful handling.[4]

| Hazard Class | Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[2][5] |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage.[2] |

NFPA 704 Rating:

-

Health: 3 (Short exposure could cause serious temporary or moderate residual injury)[2]

-

Flammability: 1 (Materials that require considerable preheating before ignition can occur)[2]

-

Reactivity: 0 (Normally stable, even under fire exposure conditions, and is not reactive with water)[2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent contact.

| Body Part | Recommended Protection |

| Eyes/Face | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH approved).[2] A face shield may also be necessary. |

| Skin | Chemical-impermeable gloves (inspect before use), long-sleeved clothing, and a lab coat.[1][2] Fire/flame resistant and impervious clothing is recommended.[2] |

| Respiratory | Not required under normal use with adequate ventilation.[1][4] For large-scale use, emergencies, or if exposure limits are exceeded, a full-face respirator with an appropriate filter (e.g., NIOSH/MSHA or European Standard EN 136 approved) should be used.[1][2][4] |

Safe Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[4][6]

-

Do not breathe mist, gas, or vapors.[2]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]

-

Ensure eyewash stations and safety showers are readily accessible.[6][7]

Storage:

-

Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[2][4][8]

-

Store in a corrosion-resistant container with a resistant inner liner.[2]

-

Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[6][7]

-

Store locked up.[2]

First Aid Measures

Immediate medical attention is required for all exposures.[1][4]

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][4] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention from an ophthalmologist. |

| Skin Contact | Take off immediately all contaminated clothing.[2] Rinse skin with water or shower for at least 15 minutes.[1][4] Wash contaminated clothing before reuse.[2] Call a physician immediately.[1][4] |

| Inhalation | Remove the victim to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, give oxygen.[2][9] If not breathing, give artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled).[1][2] Seek immediate medical attention.[8] |

| Ingestion | Rinse mouth with water.[2] Do NOT induce vomiting.[1][2] Never give anything by mouth to an unconscious person.[2] Call a physician or Poison Control Center immediately.[2] |

Note to Physician: Product is a corrosive material. Use of gastric lavage or emesis is contraindicated. Possible perforation of the stomach or esophagus should be investigated.[4] Treat symptomatically.[4]

Accidental Release and Firefighting Procedures

Accidental Release:

-

Evacuate: Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1][2]

-

Control Ignition Sources: Remove all sources of ignition.[2] Use spark-proof tools.[2]

-

Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not let the chemical enter drains.[2]

-

Clean-up: Absorb the spillage with inert material (e.g., sand, earth) and collect it into a suitable, closed container for disposal.[2]

Firefighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[2]

-

Unsuitable Extinguishing Media: Do not use water.[10]

-

Specific Hazards: Thermal decomposition can release irritating gases and vapors.[1][4] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen chloride.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Toxicological and Ecological Information

There is limited quantitative data available for the toxicological effects of this compound from the reviewed sources.

-

Acute Toxicity: No data available for oral, dermal, or inhalation routes.[2][11]

-

Skin Corrosion/Irritation: Causes severe skin burns.[2]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[2]

-

Reproductive Toxicity: No data available.[11]

Ecological Information:

-

Contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants.[1][4]

-

No information is available on persistence, degradability, or bioaccumulative potential.[1]

Experimental Protocols

Detailed experimental protocols for toxicological or safety studies on this compound are not available in the publicly accessible safety data sheets and documents reviewed for this guide. Researchers should consult specialized toxicological databases or conduct their own studies following established guidelines (e.g., OECD, EPA) to determine specific toxicological profiles.

Visualized Workflows

Caption: Workflow for handling a this compound spill.

References

- 1. fishersci.es [fishersci.es]

- 2. chemicalbook.com [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound | 122-35-0 [amp.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Precautions for Propionyl Chloride - Nanjing Chemical Material Corp. [njchm.com]

- 10. nj.gov [nj.gov]

- 11. cleanchemlab.com [cleanchemlab.com]

Spectroscopic Profile of 2-Phenoxypropionyl Chloride: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-phenoxypropionyl chloride, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. This structured presentation allows for easy reference and comparison of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Protons | Chemical Shift (δ) ppm | Multiplicity | Solvent |

| Aromatic (C₆H₅) | 7.27 | m | CDCl₃[1] |

| Aromatic (C₆H₅) | 7.01 | m | CDCl₃[1] |

| Aromatic (C₆H₅) | 6.87 | m | CDCl₃[1] |

| Methine (CH) | 4.916 | q | CDCl₃[1] |

| Methyl (CH₃) | 1.708 | d | CDCl₃[1] |

¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (δ) ppm |

| Carbonyl (C=O) | 170 - 175 |

| Aromatic (C-O) | 155 - 160 |

| Aromatic (C-H) | 120 - 130 |

| Aromatic (C-H) | 115 - 125 |

| Methine (CH-O) | 70 - 80 |

| Methyl (CH₃) | 15 - 25 |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak consistent with its molecular formula (C₉H₉ClO₂).

| m/z | Relative Intensity (%) | Assignment |

| 184 | 14.0 | [M]⁺ (Molecular Ion) |

| 186 | 5.0 | [M+2]⁺ (Isotope Peak) |

| 121 | 100.0 | [C₇H₅O₂]⁺ |

| 94 | 24.6 | [C₆H₆O]⁺ |

| 77 | 59.7 | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy

A detailed experimental IR spectrum for this compound is not publicly available. However, the characteristic absorption frequencies for its principal functional groups are well-established.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| C=O (Acid Chloride) | 1785 - 1815 (strong) | Stretch |

| C-O (Aromatic Ether) | 1200 - 1275 (strong) | Asymmetric Stretch |

| C-O (Aromatic Ether) | 1000 - 1075 (strong) | Symmetric Stretch |

| C-H (Aromatic) | 3000 - 3100 (medium) | Stretch |

| C=C (Aromatic) | 1400 - 1600 (medium) | Stretch |

| C-Cl | 600 - 800 (strong) | Stretch |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A 300 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Number of scans: 16

-

Acquisition time: ~3-4 seconds

-

Relaxation delay: 1 second

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

¹³C NMR Spectroscopy:

-

Instrument: A 75 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

Mass Spectrometry (MS)

Sample Introduction:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.

Instrumentation and Parameters:

-

Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

-

Parameters:

-

Ionization energy: 70 eV

-

Source temperature: 200-250 °C

-

Mass range: m/z 40-400

-

Scan speed: 1000 amu/s

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

A thin film of neat liquid this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Parameters:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

A background spectrum of the clean KBr/NaCl plates is recorded and automatically subtracted from the sample spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

References

Physical properties of 2-phenoxypropionyl chloride (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-phenoxypropionyl chloride, a crucial reagent in various synthetic applications. The information is presented to support laboratory research and development activities, with a focus on its boiling point and density.

Core Physical Properties

This compound is a colorless to light yellow or light orange clear liquid. It is sensitive to moisture and should be handled accordingly.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound compiled from various sources.

| Physical Property | Value | Notes |

| Boiling Point | 246 °C | At standard atmospheric pressure (760 mmHg).[1] |

| 237.5 °C | At 760 mmHg.[2][3] | |

| 106 °C | At reduced pressure (5 mmHg). | |

| Density | 1.18 g/cm³ | At standard conditions.[1] |

Experimental Protocols for Property Determination

While specific experimental protocols for determining the physical properties of this compound are not detailed in the available literature, standard methodologies for organic liquids are applicable. The following sections describe common procedures for determining boiling point and density.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a critical indicator of purity.

1. Capillary Method (Siwoloboff Method)

This micro-method is suitable for small sample volumes.

-

Apparatus: A Thiele tube or an oil bath, a thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.

-

Procedure:

-

A small amount of this compound is placed in the fusion tube.

-

The capillary tube is inverted and placed inside the fusion tube with its open end submerged in the liquid.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube or an oil bath.

-

As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

2. Simple Distillation Method

This method is suitable for larger volumes and also serves as a purification step.[4][5]

-

Apparatus: A distillation flask, a condenser, a receiving flask, a thermometer, and a heating mantle.

-

Procedure:

-

The distillation flask is filled with this compound (to about two-thirds of its volume).

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The liquid is heated to a gentle boil.

-

The temperature is recorded when the vapor temperature stabilizes as the liquid condenses and is collected in the receiving flask. This stable temperature is the boiling point.

-

Determination of Density

Density is defined as the mass per unit volume of a substance.

1. Pycnometry

This is a highly accurate method for determining the density of liquids.[1][6]

-

Apparatus: A pycnometer (a glass flask with a precise volume), and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with distilled water of a known temperature and weighed again to determine the volume of the pycnometer.

-

The pycnometer is dried and then filled with this compound and weighed.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

-

2. Hydrometry

This method provides a direct and rapid measurement of density.[6][7]

-

Apparatus: A hydrometer and a graduated cylinder.

-

Procedure:

-

A sample of this compound is placed in a graduated cylinder.

-

The hydrometer is gently lowered into the liquid until it floats freely.

-

The density is read directly from the scale on the stem of the hydrometer at the point where the surface of the liquid meets the stem.

-

Workflow Visualization

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a liquid compound like this compound.

References

- 1. knowledge.reagecon.com [knowledge.reagecon.com]

- 2. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. vernier.com [vernier.com]

- 6. matestlabs.com [matestlabs.com]

- 7. truedyne.com [truedyne.com]

The Genesis of a Key Reagent: An In-depth Technical Guide to the Discovery and History of 2-Phenoxypropionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxypropionyl chloride, a reactive acyl chloride, holds a significant, albeit often understated, position in the landscape of synthetic organic chemistry. Its emergence is intrinsically linked to two major scientific revolutions of the 20th century: the development of selective herbicides that transformed modern agriculture and the advent of semi-synthetic antibiotics that reshaped medicine. This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and multifaceted applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The precise moment of the first synthesis of this compound is not definitively recorded in scientific literature. Its discovery was not a singular event but rather an evolutionary step driven by the burgeoning field of agrochemicals in the mid-20th century. The story begins with the discovery of phenoxy herbicides in the 1940s. Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA), introduced in 1946, were found to mimic the plant growth hormone auxin, leading to uncontrolled growth and death in broadleaf weeds while leaving cereal crops unharmed.[1]

This discovery spurred extensive research into related phenoxyalkanoic acids. A logical progression from phenoxyacetic acids was the investigation of phenoxypropionic acids, which led to the development of herbicides like Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid).[2][3] The synthesis of these phenoxypropionic acid-based herbicides required the activation of the carboxylic acid group, for which the corresponding acyl chloride, such as this compound, was a crucial intermediate.

Later, the utility of this compound expanded into the pharmaceutical industry with the drive to create semi-synthetic penicillins. The discovery that the side chain of the 6-aminopenicillanic acid (6-APA) nucleus could be chemically modified opened the door to new antibiotics with improved properties. The acylation of 6-APA with this compound was a key step in the synthesis of Penicillin V (phenoxymethylpenicillin). This new derivative exhibited enhanced stability in acidic environments compared to Penicillin G, allowing for oral administration and marking a significant advancement in antibiotic therapy.[4]

Physicochemical and Spectral Data

A thorough understanding of a reagent's properties is paramount for its effective application in research and development. The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| CAS Number | 122-35-0 |

| Appearance | Clear to light yellow or light orange liquid |

| Boiling Point | 246 °C |

| Density | 1.18 g/cm³ |

| Flash Point | >100 °C |

| Vapor Pressure | 0.0447 mmHg at 25 °C |

| Refractive Index | 1.5132 |

| ¹H NMR (CDCl₃) | δ 1.69 (d, 3H), 4.89 (q, 1H), 6.90-7.35 (m, 5H) ppm |

| ¹³C NMR (CDCl₃) | δ 20.6, 75.8, 115.9, 122.3, 129.6, 156.4, 173.2 ppm |

| IR (Neat) | ν ~1780 cm⁻¹ (C=O, acyl chloride) |

Experimental Protocols

The synthesis of this compound is typically achieved through two main steps: the synthesis of the precursor 2-phenoxypropionic acid, followed by its conversion to the acyl chloride.

Protocol 1: Synthesis of 2-Phenoxypropionic Acid via Williamson Ether Synthesis

This method is a classic and widely used procedure for the formation of ethers.

Materials:

-

Phenol

-

2-Chloropropionic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve sodium hydroxide in water to create a concentrated solution.

-

To this solution, add phenol and stir until a homogenous solution of sodium phenoxide is formed.

-

Slowly add 2-chloropropionic acid to the reaction mixture.

-

Heat the mixture to 60-70°C and maintain this temperature with stirring for 5-6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with hydrochloric acid to a pH of approximately 4. This will precipitate the 2-phenoxypropionic acid.

-

Collect the solid product by filtration and wash with cold water.

-

The crude 2-phenoxypropionic acid can be further purified by recrystallization from water.

Protocol 2: Synthesis of this compound using Thionyl Chloride

This is a common and effective method for converting a carboxylic acid to its corresponding acyl chloride.

Materials:

-

2-Phenoxypropionic acid

-

Thionyl chloride (SOCl₂)

-

An inert solvent (e.g., dichloromethane or toluene)

-

A catalytic amount of dimethylformamide (DMF) (optional)

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add 2-phenoxypropionic acid and the inert solvent.

-

If using, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (typically 1.2-2.0 molar equivalents) to the stirred solution at room temperature. The addition is often done via a dropping funnel.

-

After the addition is complete, gently heat the reaction mixture to reflux and maintain for 1-3 hours. The evolution of sulfur dioxide and hydrogen chloride gas will be observed.

-

Monitor the reaction progress by a suitable method (e.g., IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by vacuum distillation.

Key Applications in Research and Development

The utility of this compound spans from large-scale agrochemical production to the synthesis of complex molecules in drug discovery.

Herbicides and the Synthetic Auxin Pathway

As previously mentioned, derivatives of 2-phenoxypropionic acid are potent herbicides. They function as synthetic auxins, overwhelming the plant's natural growth-regulating hormonal pathways. The acyl chloride is a key intermediate in the synthesis of these active ingredients.

Caption: Synthetic auxin signaling pathway leading to herbicidal action.

Pharmaceuticals: Penicillin V Synthesis and Beyond

The synthesis of Penicillin V is a landmark example of the application of this compound in medicinal chemistry.

References

Methodological & Application

2-Phenoxypropionyl chloride as an acylating agent in ester synthesis

Application Notes: 2-Phenoxypropionyl Chloride in Ester Synthesis

Introduction

This compound is a reactive acylating agent employed in organic synthesis for the preparation of various esters. As an acyl chloride, it reacts readily with nucleophiles such as alcohols and phenols to form the corresponding 2-phenoxypropionate esters. This class of compounds is of significant interest to researchers in drug development and agrochemical science due to their presence in a range of biologically active molecules. For instance, derivatives of 2-phenoxypropionic acid are used as intermediates in the synthesis of herbicides and have been investigated as potential therapeutics, such as specific blockers of CLC chloride channels.[1][2]

The use of this compound for acylation offers several advantages over traditional Fischer esterification, including faster reaction rates, milder conditions (often at room temperature), and an irreversible reaction pathway that typically leads to higher yields.[3]

General Principles and Reaction Mechanism

The synthesis of esters from this compound and an alcohol proceeds via a nucleophilic acyl substitution mechanism.[4][5] The reaction is highly exothermic and results in the formation of an ester and hydrogen chloride (HCl) gas.[4][5]

The key steps of the mechanism are:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of this compound.

-

Formation of Tetrahedral Intermediate: This attack breaks the C=O pi bond, and a tetrahedral intermediate is formed.

-

Elimination of Leaving Group: The C=O bond reforms, and the chloride ion, being a good leaving group, is eliminated.

-

Deprotonation: A base, such as pyridine or triethylamine, removes the proton from the oxonium ion to yield the final ester product and the protonated base (e.g., pyridinium chloride).[6]

The presence of a non-nucleophilic base is crucial to neutralize the HCl byproduct. Without a base, the generated HCl can protonate the starting alcohol, rendering it non-nucleophilic and halting the reaction.[6]

Application Notes

-

High Reactivity and Yield: The reaction of acyl chlorides with alcohols is typically fast and irreversible, proceeding to completion at or below room temperature.[3] This contrasts with Fischer esterification, which is an equilibrium-driven process requiring a catalyst and often heat to achieve good conversion.

-

Broad Substrate Scope: This method is effective for the acylation of primary and secondary alcohols.[6] Phenols can also be readily acylated to form phenyl esters.[3] While tertiary alcohols can be acylated, they may require stronger catalysts or longer reaction times.[6]

-

Pharmaceutical and Chemical Intermediate Synthesis: The 2-phenoxypropionate moiety is a key structural component in various herbicides and potential drug candidates.[1] This synthetic route provides an efficient means to access libraries of ester derivatives for structure-activity relationship (SAR) studies in drug discovery and agrochemical development.[2]

-

Choice of Base and Solvent: A non-nucleophilic base like triethylamine (TEA) or pyridine is essential to scavenge the generated HCl.[6][7] The reaction should be performed in a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether to prevent hydrolysis of the acyl chloride.[7]

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for acylation reactions involving acyl chlorides, illustrating the efficiency of this method.

| Acyl Chloride | Nucleophile | Base | Solvent | Conditions | Yield | Reference |

| 2-Methyl-acryloyl chloride | Propargyl alcohol | Triethylamine | THF | 10°C, 0.5 h, N₂ atm | 80% | [7] |

| 2-(2,4-Dichlorophenoxy)propionyl chloride | Amine* | Triethylamine | Chloroform | Room Temp, 2 h | 75.2% | [1] |

*Note: This example is an amide synthesis, but the reaction principle and conditions are analogous to ester synthesis and demonstrate the utility of the acylating agent.

Experimental Protocols

Protocol: General Procedure for the Synthesis of an Ester from an Alcohol and this compound

This protocol describes a general method for the acylation of a primary or secondary alcohol using this compound in the presence of triethylamine.

Materials:

-

Alcohol (1.0 eq)

-

This compound (1.1 - 1.2 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask with stir bar

-

Dropping funnel

-

Nitrogen or Argon gas inlet

-

Ice bath

-

Standard glassware for aqueous workup and purification

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq) and triethylamine (1.5 eq). Dissolve the components in anhydrous DCM.

-

Cooling: Cool the flask to 0°C using an ice bath.

-

Addition of Acyl Chloride: Dissolve this compound (1.1 eq) in a small volume of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred, cooled solution of the alcohol and base over 15-30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, cool the mixture again to 0°C and slowly add water to quench any remaining acyl chloride.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure ester.

Safety Precautions

-

This compound is corrosive and moisture-sensitive. Handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction is exothermic and produces HCl gas. The use of a base and a well-ventilated fume hood is mandatory.

-

Solvents like dichloromethane and tetrahydrofuran are flammable and should be handled with care, away from ignition sources.

-

Always perform reactions under an inert atmosphere to prevent the hydrolysis of the acyl chloride.

References

- 1. CN1861559A - Preparation method of 2- (substituted phenoxy) propionyl chloride - Google Patents [patents.google.com]

- 2. Molecular requisites for drug binding to muscle CLC-1 and renal CLC-K channel revealed by the use of phenoxy-alkyl derivatives of 2-(p-chlorophenoxy)propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. orgosolver.com [orgosolver.com]

- 7. researchgate.net [researchgate.net]

Application Notes: Friedel-Crafts Acylation with 2-Phenoxypropionyl Chloride

Introduction

Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal in the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3][4][5] The use of 2-phenoxypropionyl chloride as the acylating agent allows for the incorporation of a 2-phenoxypropionyl moiety, a structural motif present in various biologically active molecules.

Mechanism of Action

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion.[2][6][7][8] In a typical reaction, a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), activates the this compound by coordinating to the chlorine atom. This polarization facilitates the departure of the chloride ion, generating a resonance-stabilized acylium ion. The aromatic substrate, acting as a nucleophile, then attacks the acylium ion, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the arenium ion by a weak base, such as AlCl₄⁻, restores the aromaticity of the ring and yields the final acylated product, a ketone.[2][8] The ketone product can form a complex with the Lewis acid, often necessitating a stoichiometric amount of the catalyst.[7][8]

Applications in Drug Development and Agrochemicals

The 2-phenoxypropionyl structural unit is a key component in a variety of commercial products. For instance, derivatives of 2-phenoxypropionic acid are utilized in the synthesis of herbicides and pesticides, where they are effective in controlling broadleaf weeds.[9] In the pharmaceutical industry, this moiety is incorporated into active pharmaceutical ingredients (APIs). For example, it is a precursor in the synthesis of certain antiepileptic drugs.[10] The ability to introduce this group onto various aromatic scaffolds via Friedel-Crafts acylation provides a versatile route to novel compounds with potential therapeutic or agrochemical applications. Specifically, 2-(substituted phenoxy)propionyl chlorides are intermediates in the synthesis of fungicides like zarilamid.[11][12]

Advantages and Limitations

The Friedel-Crafts acylation offers a direct and efficient method for the formation of carbon-carbon bonds and the synthesis of aromatic ketones.[13] A significant advantage of acylation over alkylation is that the acylium ion does not undergo rearrangement, leading to a single, predictable product.[2] Furthermore, the resulting ketone is deactivated towards further substitution, preventing polysubstitution reactions.[7][14]

However, the reaction is not without its limitations. It is generally only effective on activated or unactivated aromatic rings. Strongly deactivated aromatic compounds may not react. The reaction also requires the use of strong Lewis acids, which are sensitive to moisture and can be challenging to handle and dispose of, posing environmental and safety concerns. Functional groups that can be protonated or coordinate with the Lewis acid, such as amines and alcohols, are generally not compatible with the reaction conditions.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation using this compound

This protocol provides a general procedure for the acylation of an aromatic substrate with this compound using aluminum chloride as the catalyst. The specific quantities and reaction conditions may need to be optimized for different aromatic substrates.

Materials:

-

This compound

-

Aromatic substrate (e.g., benzene, toluene, anisole)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂) or other suitable inert solvent

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen or argon atmosphere. The system should be protected from moisture using a drying tube.

-

Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents relative to the acyl chloride) in anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath with stirring.

-

Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride over 10-15 minutes. The formation of the acylium ion is often exothermic.

-

Aromatic Substrate Addition: After the addition of the acyl chloride is complete, dissolve the aromatic substrate (1.0 to 1.2 equivalents) in anhydrous dichloromethane and add it to the addition funnel. Add the aromatic substrate solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive substrates, heating under reflux may be necessary.[14]

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure aromatic ketone.

Safety Precautions:

-

This compound and aluminum chloride are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

-

The reaction can be exothermic, especially during the addition of reagents. Maintain proper temperature control.

-

Hydrogen chloride gas is evolved during the reaction and workup. Ensure adequate ventilation.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of 2-(substituted phenoxy)propionyl chlorides and a general Friedel-Crafts acylation reaction.

Table 1: Synthesis of 2-(Substituted Phenoxy)propionyl Chloride

| Starting Material | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-(2,4-dichlorophenoxy)propionic acid | Phosgene | Dimethylformamide | Ethylene dichloride | 0-5 then reflux | - | 94.7 | [11] |

| 2-Phenoxypropionic acid | Acyl chlorinating agent | - | Organic solvent | 15-40 | 5-7 | - | [12] |

Table 2: General Friedel-Crafts Acylation Conditions

| Aromatic Substrate | Acylating Agent | Lewis Acid | Molar Ratio (Substrate:Acyl Chloride:Lewis Acid) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Anisole | Propionyl chloride | FeCl₃ | 1:1:0.87 | CH₂Cl₂ | Room Temp | 0.25 | - |

| Benzene | Ethanoyl chloride | AlCl₃ | - | - | 60 (reflux) | 0.5 | - |

| Toluene | Acetyl chloride | AlCl₃ | 1:1.1:1.1 | CH₂Cl₂ | 0 to Room Temp | 0.25 | - |

Visualizations

Caption: Experimental workflow for Friedel-Crafts acylation.

References

- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. websites.umich.edu [websites.umich.edu]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. This compound [myskinrecipes.com]

- 10. nbinno.com [nbinno.com]

- 11. CN1861559A - Preparation method of 2- (substituted phenoxy) propionyl chloride - Google Patents [patents.google.com]

- 12. CN107827734A - A kind of synthesis technique of 2 phenoxy group propionyl chloride - Google Patents [patents.google.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. chemguide.co.uk [chemguide.co.uk]

Application of 2-Phenoxypropionyl Chloride in Herbicide and Pesticide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxypropionyl chloride and its derivatives are pivotal chemical intermediates in the agrochemical industry, primarily serving as building blocks for the synthesis of a significant class of herbicides known as aryloxyphenoxypropionates (APP).[1][2] These herbicides are highly effective post-emergence agents used for the selective control of grass weeds in a variety of broadleaf crops.[3][4] Their mode of action involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the biosynthesis of fatty acids in plants.[1][4][5] This disruption of lipid synthesis ultimately leads to the death of susceptible grass species.[1][6] This document provides detailed application notes and experimental protocols for the synthesis of prominent APP herbicides utilizing this compound derivatives.

Core Synthesis Strategies

The synthesis of aryloxyphenoxypropionate herbicides from this compound precursors generally follows a multi-step pathway. The key transformation involves the formation of an ether linkage between the phenoxy group of the propionyl chloride derivative and a substituted aromatic or heteroaromatic ring system. This is typically followed by esterification or amidation to yield the final active herbicidal compound.

A common synthetic route involves the reaction of a (R)-2-(4-hydroxyphenoxy)propionic acid derivative, which can be synthesized from 2-phenoxypropionic acid, with a halogenated aromatic or heteroaromatic compound under basic conditions. The resulting intermediate is then converted to the corresponding acyl chloride, which is subsequently reacted with an alcohol or amine to produce the final ester or amide herbicide.

Featured Herbicides Derived from this compound Precursors

Several commercially important herbicides are synthesized using methodologies involving derivatives of this compound. These include:

-

Fenoxaprop-P-ethyl: A selective herbicide used to control annual and perennial grass weeds in various broadleaf crops, including soybeans, cotton, and sugar beets.[7]

-

Clodinafop-propargyl: A post-emergence herbicide for the control of annual grasses, particularly wild oats, in wheat.[8]

-

Quizalofop-P-ethyl: A selective, post-emergence herbicide for the control of annual and perennial grass weeds in broadleaf crops such as soybeans, cotton, and canola.[6][9]

-

Zarilamid: An agricultural fungicide, demonstrating the versatility of this compound derivatives beyond herbicide synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis of various aryloxyphenoxypropionate herbicide derivatives. Yields and purity can vary based on the specific reaction conditions and purification methods employed.

Table 1: Synthesis of 2-(substituted phenoxy)propionyl chloride

| Precursor | Acyl Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 2-(2,4-dichlorophenoxy)propionic acid | Phosgene | Dimethyl formamide | Ethylene dichloride | 0-5 then reflux | 94.7 | 97.0 | CN1861559A |

| 2-(2,4-dichlorophenoxy)propionic acid | Trichloromethylchloroformate | Pyridine | n-hexane | 30-40 then reflux | 96.0 | 96.5 | CN1861559A |

| 2-(2,4-dichlorophenoxy)propionic acid | Triphosgene | Morpholine | Toluene | 0-5 then reflux | 92.0 | 96.2 | CN1861559A |

Table 2: Synthesis of Aryloxyphenoxypropionate Herbicides

| Herbicide | Precursors | Key Reagents | Solvent | Yield (%) | Purity (%) | Reference |

| Fenoxaprop-P-ethyl | 2,6-dichlorobenzoxazole, R-(+)-2-(4-hydroxyphenoxy) ethyl propionate | Potassium carbonate | Acetonitrile | 85 | 94 | CN102070550B |

| Fenoxaprop-P-ethyl | 6-chloro-2-(p-hydroxy)phenoxybenzoxazole, Ethyl p-toluenesulfonyl propionate | Acid binding agent, Catalyst | Not specified | Not specified | >97 | CN101177417A |

| Clodinafop-propargyl | (R)-(+)-2-(4-hydroxyphenoxy)propionic acid, Propargyl chloride, 2,3-difluoro-5-chloropyridine | Potassium carbonate | N,N-dimethylformamide | 91.0 | 99.0 | CN102584691A |

| Clodinafop-propargyl | DHPPA, 2,3-difluoro-5-chloropyridine, Propargyl chloride | Potassium hydroxide, Potassium carbonate | Acetonitrile, DMF | Not specified | >98 | CN102070550B |

| Quizalofop-P-ethyl | 2,6-dichloroquinoxaline, Hydroquinone, Ethyl (S)-2-bromopropionate | Base, Potassium carbonate | Not specified | Not specified | Not specified | AERU |

| Zarilamid intermediate | 2-(2,4-dichlorophenoxy)propionyl chloride, 2,3-dimethyl-2-aminobutyronitrile | Triethylamine | Chloroform | 75.2 | 98.0 | CN1861559A |

Experimental Protocols

The following are representative, detailed experimental protocols for the synthesis of key intermediates and a final herbicide product.

Protocol 1: Synthesis of 2-(2,4-dichlorophenoxy)propionyl chloride

This protocol is adapted from the methods described in patent CN1861559A.

Materials:

-

2-(2,4-dichlorophenoxy)propionic acid

-

Phosgene (or a safer equivalent like triphosgene or trichloromethylchloroformate)

-

Dimethyl formamide (DMF)

-

Ethylene dichloride

-

Nitrogen gas

-

Standard laboratory glassware for reactions under inert atmosphere

-

Gas chromatography (GC) equipment for analysis

Procedure:

-

In a reaction flask equipped with a stirrer, dropping funnel, and a reflux condenser connected to a system for trapping excess phosgene, dissolve 24g of 2-(2,4-dichlorophenoxy)propionic acid (purity ≥ 98%) in 200ml of ethylene dichloride.

-

Add 10ml of dimethyl formamide as a catalyst and stir the mixture.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Carefully introduce a metered amount of phosgene (30g) into the reaction mixture while maintaining the temperature between 0-5 °C.

-

After the addition of phosgene is complete, stop the phosgene flow and purge the system with nitrogen gas to remove any unreacted phosgene.

-

Gradually warm the reaction solution to reflux temperature and maintain reflux.

-

Monitor the reaction progress using gas chromatography until the starting 2-(2,4-dichlorophenoxy)propionic acid is fully consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent by vacuum distillation to obtain the crude product.

-

The resulting product is 2-(2,4-dichlorophenoxy)propionyl chloride. Expected yield is approximately 25g with a purity of around 97%.

Protocol 2: Synthesis of Clodinafop-propargyl (One-Pot Method)

This protocol is a generalized procedure based on the principles outlined in patent CN102584691A.

Materials:

-

(R)-(+)-2-(4-hydroxyphenoxy)propionic acid

-

Propargyl chloride

-

2,3-difluoro-5-chloropyridine

-

Potassium carbonate

-

N,N-dimethylformamide (DMF)

-

Ethanol (95%)

-

Standard laboratory glassware for reactions under inert atmosphere

Procedure:

-

To a four-necked reaction flask, add 18.4g (0.1 mol) of (R)-(+)-2-(4-hydroxyphenoxy)propionic acid and 100ml of N,N-dimethylformamide.

-

Add 33.1g (0.24 mol) of potassium carbonate to the mixture.

-

Heat the mixture to 80 °C with stirring.

-

Slowly add 8.2g (0.11 mol) of propargyl chloride dropwise. After the addition, maintain the reaction at this temperature for 6 hours.

-

After the initial reaction period, increase the temperature to 95 °C.

-

Add 15g (0.1 mol) of 2,3-difluoro-5-chloropyridine dropwise to the reaction mixture.

-

Maintain the reaction at 95 °C for 10 hours.

-

After the reaction is complete, cool the mixture and filter to remove the solid potassium carbonate and potassium chloride.

-

Remove the DMF solvent from the filtrate by vacuum distillation to obtain a brown viscous liquid.

-

Recrystallize the crude product from 95% ethanol to yield clodinafop-propargyl as a crystalline solid. The expected yield is approximately 91% with a purity of 99.0%.

Mechanism of Action: ACCase Inhibition

Aryloxyphenoxypropionate herbicides, synthesized from this compound derivatives, act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[1][4][5] ACCase catalyzes the first committed step in the biosynthesis of fatty acids.[3] By blocking this enzyme, the herbicide prevents the formation of malonyl-CoA from acetyl-CoA, thereby halting the production of the fatty acids necessary for building cell membranes and other vital lipids.[1] This disruption of lipid metabolism leads to a loss of cell membrane integrity, leakage of cellular contents, and ultimately, cell death in susceptible grass species.[1] The selectivity of these herbicides arises from differences in the structure of the ACCase enzyme between grasses and broadleaf plants.[5]

Diagrams

Caption: General synthetic workflow for aryloxyphenoxypropionate herbicides.

Caption: Mechanism of action of aryloxyphenoxypropionate herbicides via ACCase inhibition.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 5. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 6. pomais.com [pomais.com]

- 7. Fenoxaprop-P-ethyl (Ref: AE F046360) [sitem.herts.ac.uk]

- 8. Clodinafop propargyl (Ref: CGA 184927) [sitem.herts.ac.uk]

- 9. Quizalofop-P-ethyl (Ref: DPX 79376) [sitem.herts.ac.uk]

Application Notes and Protocols: Synthesis of Bioactive 2-Phenoxypropionamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-phenoxypropionyl chloride with primary and secondary amines is a robust and versatile method for the synthesis of N-substituted 2-phenoxypropionamides. This class of compounds is of significant interest in the fields of agrochemicals and medicinal chemistry due to their demonstrated herbicidal, antifungal, and other biological activities. The formation of the amide bond via nucleophilic acyl substitution is typically a high-yielding and straightforward reaction, making it an attractive transformation in discovery and process chemistry.

These application notes provide detailed protocols for the synthesis of 2-phenoxypropionamides, summarize reaction data, and discuss the applications of these compounds, particularly in the development of novel herbicides and potential therapeutic agents.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the stable amide product. An ancillary base is typically required to neutralize the hydrogen chloride byproduct.

Caption: General workflow for the synthesis of N-substituted 2-phenoxypropionamides.

Applications in Research and Development

Herbicidal Activity